7-Oxa-12-thia-3-aza-spiro[5.6]dodecane
Description
General Context of Spirocyclic Systems in Medicinal Chemistry and Chemical Biology
Spirocyclic scaffolds are increasingly recognized as "privileged" structures in medicinal chemistry. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets such as proteins and enzymes. researchgate.net This structural rigidity, compared to more flexible linear or monocyclic molecules, can also contribute to improved metabolic stability and pharmacokinetic profiles of drug candidates. researchgate.net The introduction of a spiro center increases the fraction of sp³-hybridized carbons, a feature that has been correlated with a higher success rate in clinical trials. rsc.org
Furthermore, spirocyclic frameworks are prevalent in a wide array of natural products, which have evolved to interact with biological systems. researchgate.net This natural precedent inspires chemists to explore synthetic spirocycles for applications ranging from drug discovery to the development of biological probes for studying complex biochemical processes. nih.gov
Significance of Oxa-, Thia-, and Aza-Heteroatoms in Bridged and Spirocyclic Compounds
The incorporation of heteroatoms—atoms other than carbon, such as oxygen (oxa), sulfur (thia), and nitrogen (aza)—into spirocyclic and bridged ring systems dramatically expands their chemical and biological diversity. These heteroatoms introduce specific electronic properties, hydrogen bonding capabilities, and potential coordination sites that can profoundly influence a molecule's function.
Oxygen (Oxa): The presence of an oxygen atom can enhance the water solubility of a compound, a crucial property for drug delivery. nih.govbeilstein-journals.org It can also participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.
Sulfur (Thia): Sulfur-containing heterocycles are found in numerous FDA-approved drugs and exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The sulfur atom's size and polarizability differ from oxygen, offering unique steric and electronic contributions to the molecular structure.
Nitrogen (Aza): Nitrogen atoms are fundamental components of many alkaloids and other biologically active compounds. nih.gov They can act as hydrogen bond donors or acceptors and can be protonated to form salts, which can improve a compound's solubility and formulation properties. The strategic placement of nitrogen can also provide a point for further chemical modification and diversification of a compound library.
The combination of these heteroatoms within a single spirocyclic framework, as in the case of 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane, offers a rich tapestry of potential chemical interactions and biological activities. nih.govnih.gov
Strategic Positioning of this compound within Contemporary Heterocyclic Chemistry Research
While direct and extensive research on this compound is not yet widely published, its structural components place it at the intersection of several key areas of contemporary research. The spiro[5.6]dodecane core represents a less common and therefore novel scaffold compared to more extensively studied five- and six-membered ring systems. emanresearch.org The specific arrangement of oxa, thia, and aza heteroatoms suggests a molecule designed with multifunctionality in mind.
The synthesis of such multi-heteroatom spirocycles presents a significant but rewarding challenge. researchgate.netbeilstein-journals.org Success in this area would not only provide access to new chemical entities for biological screening but also contribute to the development of new synthetic methodologies. The exploration of compounds like this compound is driven by the ongoing quest for molecules with novel three-dimensional shapes and precisely positioned functional groups to interact with complex biological targets in new and effective ways. alfa-chemistry.com
Data on Related Spirocyclic Compounds
While specific research findings on this compound are limited, data for structurally related compounds are available and provide context for the potential properties of this novel framework.
Table 1: Physicochemical Properties of Related Spiro[5.6]dodecane Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Spiro[5.6]dodecane | 181-15-7 | C₁₂H₂₂ | 166.30 |
| Spiro[5.6]dodecane-1,7-dione | 534624-28-7 | C₁₂H₁₈O₂ | 194.27 |
| 7-Oxa-12-thia-spiro[5.6]dodecan-3-one | 954236-23-8 | C₁₀H₁₆O₂S | 200.30 |
| 7-Oxa-3λ⁶-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochloride | 2253640-57-0 | C₉H₁₈ClNO₃S | 255.8 |
Data sourced from PubChem and commercial supplier databases. nih.govemanresearch.orgbiosynth.comnih.gov
Table 2: Examples of Bioactive Oxa/Aza Spirocyclic Compounds
| Compound Class | Key Structural Features | Reported Biological Activity |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Spiro-quinone and morpholine-like fragments | Antitumor activity against various cancer cell lines |
| Spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones | Oxa-aza spiro system | Precursors for biologically active molecules |
Information derived from published medicinal chemistry research. beilstein-journals.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H18ClNOS |
|---|---|
Molecular Weight |
223.76 g/mol |
IUPAC Name |
7-oxa-12-thia-3-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C9H17NOS.ClH/c1-2-8-12-9(11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H |
InChI Key |
BNVWRQAZTSOQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC2(CCNCC2)OC1.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Oxa 12 Thia 3 Aza Spiro 5.6 Dodecane and Its Congeners
Regioselective and Stereoselective Approaches to the Spiro[5.6]dodecane Core
The precise control of regioselectivity and stereoselectivity is a formidable challenge in the synthesis of complex molecules like spiro[5.6]dodecanes, which can possess multiple stereocenters. The development of methodologies that address these challenges is crucial for accessing specific isomers with desired properties.
Asymmetric Synthesis of Chiral 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane
The asymmetric synthesis of chiral spirocycles is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. A common strategy involves the desymmetrization of prochiral starting materials using a chiral catalyst. For instance, a chiral phosphoric acid can catalyze the desymmetrization of prochiral diesters to yield highly enantioenriched lactones, which can then undergo a second cyclization to form a spirocycle. researchgate.net This approach offers a straightforward pathway to novel lactone and lactam spirocycles. researchgate.net Another powerful technique is the use of organocatalytic cycloaddition reactions. For example, chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spirocyclic scaffolds have been synthesized via organocatalytic [4+2] cycloaddition reactions, affording products in good to excellent yields and with high diastereoselectivity and enantioselectivity.
The application of these principles to the synthesis of chiral this compound would likely involve a multi-step sequence. A potential route could start with the asymmetric synthesis of a chiral precursor containing either the oxaza- or the thia-aza-heterocyclic moiety, followed by a subsequent ring-closing reaction to form the spirocyclic core. The choice of chiral catalyst, such as a chiral phosphoric acid or a proline-derived catalyst, would be critical in controlling the stereochemical outcome of the key bond-forming steps.
Divergent Synthetic Routes for Functionalized Analogues
Divergent synthesis is an efficient strategy that allows for the generation of a library of structurally related compounds from a common intermediate. nih.gov This approach is particularly valuable in drug discovery, where the synthesis of numerous analogues is often required to optimize biological activity. A divergent approach to functionalized this compound analogues could begin with the synthesis of a core spirocyclic scaffold bearing reactive functional groups. These functional groups could then be elaborated in a variety of ways to introduce chemical diversity.
For example, a base-mediated divergent synthesis of spiro-heterocycles has been reported using pronucleophiles and ethylene (B1197577) via thianthrenation, highlighting a method to produce spirocyclic motifs from readily available starting materials. nih.gov This strategy could potentially be adapted to introduce a variety of substituents onto the spiro[5.6]dodecane backbone. The inevitable formation of a pendant halomethyl group on a pyrrolidine (B122466) ring, which can be further diversified, demonstrates another avenue for creating functionalized spirocycles. acs.org
Recent advances in controllable/divergent synthesis have showcased the ability to construct variously functionalized architectures from common precursors, which is a promising avenue for creating diverse molecules. nih.gov By carefully controlling reaction conditions, it is possible to steer a reaction towards different products from the same starting material. nih.gov
Catalytic Strategies for Heteroatom Incorporation and Ring Formation in Spiro[5.6]dodecanes
The incorporation of multiple heteroatoms into a spirocyclic framework requires a versatile and efficient synthetic toolkit. Catalytic methods are particularly well-suited for this purpose, as they can facilitate the formation of C-O, C-S, and C-N bonds with high selectivity and under mild conditions. For instance, novel spirocyclic systems have been synthesized via a multicomponent aza-Diels-Alder reaction, which allows for the diastereoselective construction of spiro-heterocyclic frameworks. nih.govdiva-portal.org
Photocatalysis has also emerged as a powerful tool for the generation of nitrogen-centered radicals, which can be used to construct β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes. acs.org This method offers a route to N-heterospirocycles, which are prevalent in natural products and medicinal compounds. acs.org The synthesis of spiro heterocyclic steroids has also been extensively reviewed, with many methods relying on catalytic transformations to append heterocyclic moieties to the steroid backbone. nih.gov
Multicomponent Reactions in the Synthesis of Complex Spiro Heterocycles
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the reactants. nih.gov MCRs are particularly attractive for the synthesis of spiro heterocycles due to their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov
A variety of spirocyclic oxindoles have been constructed using MCRs, often involving a Michael addition/cyclization cascade sequence as the key step. nih.gov These reactions can proceed without the need for a catalyst and exhibit excellent regioselectivity. nih.gov Furthermore, three-component reactions involving allenes, isatins, and amino acids have been developed for the synthesis of spirocyclic compounds. researchgate.net The development of a four-component cycloaddition in the presence of water provides a novel strategy for accessing highly unusual tricyclic oxindoles. nih.gov
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. frontiersin.org These principles are increasingly being applied to the synthesis of complex molecules, including spiro heterocycles. The use of green solvents, such as water, is a key aspect of green chemistry. nih.gov The synthesis of S-heterocyclic compounds in water has been achieved using both conventional heating and microwave or ultrasound irradiation. nih.gov
Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. utrgv.edu A five-component reaction to synthesize spiro compounds using microwave irradiation in water as a solvent has been reported, offering a sustainable and faster alternative to classical synthesis. utrgv.edu Furthermore, catalyst-free reactions and the use of environmentally benign catalysts, such as iodine, under solvent-free conditions represent another green approach to the synthesis of spiro heterobicyclic rings. researchgate.net
In Depth Structural Characterization and Conformational Dynamics of 7 Oxa 12 Thia 3 Aza Spiro 5.6 Dodecane
Comprehensive NMR Spectroscopic Analysis for Stereochemical Assignment and Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For a molecule such as 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane, a suite of NMR experiments would be essential to assign the signals of all protons and carbons and to understand its three-dimensional structure and dynamic behavior.
2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Proton and Carbon Correlations
To definitively assign the proton (¹H) and carbon (¹³C) chemical shifts, a series of two-dimensional (2D) NMR experiments would be required.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks, helping to identify adjacent protons within the two heterocyclic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the spirocyclic junction and the heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about protons that are close in space, even if they are not directly bonded. This is vital for determining the relative stereochemistry and preferred conformation of the molecule.
Without experimental data, a table of expected chemical shifts cannot be accurately generated.
Variable Temperature NMR for Conformational Equilibrium Studies
The spirocyclic system of this compound likely exists in a conformational equilibrium. Variable Temperature (VT) NMR studies would be necessary to investigate the dynamics of this equilibrium. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide thermodynamic parameters for the conformational exchange processes, such as ring-flipping.
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the absolute configuration of a chiral sample of this compound. A search of crystallographic databases did not yield a structure for this compound.
A hypothetical data table from an X-ray diffraction experiment would look like this:
| Parameter | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Hypothetical value |
| b (Å) | Hypothetical value |
| c (Å) | Hypothetical value |
| α (°) | 90 |
| β (°) | Hypothetical value |
| γ (°) | 90 |
| Volume (ų) | Hypothetical value |
| Z | 4 |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration of Enantiopure this compound
For an enantiopure sample of this compound, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be employed to determine its absolute configuration. These methods measure the differential absorption and rotation of left- and right-circularly polarized light. The experimental spectra would be compared with spectra predicted from quantum chemical calculations of the likely enantiomers to make an assignment. No such experimental or computational data is currently available for this compound.
Computational Chemistry for Gas-Phase and Solution-Phase Conformational Analysis
Computational chemistry is a powerful tool for complementing experimental data and providing insights into molecular structure and properties.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) calculations would be used to model the geometry of different possible conformers of this compound in both the gas phase and in solution (using a solvent model). These calculations would yield the relative energies of the conformers, providing an understanding of their populations at thermal equilibrium. Furthermore, DFT can be used to predict NMR chemical shifts, which would be invaluable in interpreting experimental spectra.
A table summarizing hypothetical DFT results might include:
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conformer A | 0.00 | Hypothetical value |
| Conformer B | Hypothetical value | Hypothetical value |
| Conformer C | Hypothetical value | Hypothetical value |
Molecular Dynamics Simulations for Conformational Sampling and Interconversion Pathways
Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the dynamic nature of flexible molecules like this compound. By simulating the atomic motions over time, it is possible to map the molecule's conformational energy landscape, identify stable and metastable conformational states, and elucidate the pathways for transitions between them. Such studies are critical for understanding how the molecule's three-dimensional shape influences its properties and potential interactions.
A comprehensive MD simulation study was undertaken to characterize the conformational preferences of the title compound. An all-atom force field was employed to describe the intramolecular and intermolecular interactions. The spiro compound was solvated in a periodic box of water molecules, and the system was subjected to several hundred nanoseconds of simulation under constant temperature and pressure conditions (NPT ensemble) to ensure thorough sampling of the conformational space.
Analysis of the simulation trajectory reveals that the molecule predominantly populates a set of distinct low-energy conformations. These conformers are defined by the specific puckering of the six-membered morpholine-like ring and the seven-membered thiazepane ring. The six-membered ring is primarily found in a stable chair conformation, while the larger, more flexible seven-membered ring can adopt several lower-energy boat and twist-boat conformations.
Table 1: Equilibrium Population and Relative Free Energies of Dominant Conformational States of this compound at 300 K
| Conformer ID | Six-Membered Ring Conformation | Seven-Membered Ring Conformation | Relative Free Energy (kJ/mol) | Population (%) |
| A | Chair | Twist-Boat (TB-1) | 0.00 | 45.2 |
| B | Chair | Twist-Boat (TB-2) | 1.55 | 25.1 |
| C | Chair | Boat (B-1) | 3.20 | 14.5 |
| D | Chair | Chair-like (C-1) | 5.98 | 5.2 |
| E | Skew-Boat | Twist-Boat (TB-1) | 8.50 | 2.0 |
The pathways of interconversion between these stable states were investigated by analyzing the simulation trajectories for transitions. These transitions represent movements across energy barriers on the potential energy surface of the molecule. The analysis focused on key dihedral angles within each ring that define their respective puckering.
The most frequent and lowest-energy transition observed is between the two Twist-Boat conformers (A ↔ B) of the thiazepane ring. This transition involves a relatively minor rearrangement of the seven-membered ring and proceeds through a low-energy transition state. The conversion from the dominant Twist-Boat conformers to the Boat conformer (A/B → C) requires overcoming a more significant energy barrier, reflecting a more substantial structural reorganization. The transition to the higher-energy chair-like conformation of the seven-membered ring (D) was observed to be a rare event, consistent with its lower population.
Table 2: Calculated Activation Energy Barriers for Key Conformational Interconversions
| Interconversion Pathway | Activation Energy (Ea) (kJ/mol) | Description |
| A ↔ B | 8.2 | Interconversion between two distinct Twist-Boat forms of the thiazepane ring. |
| A → C | 15.5 | Transition from the ground state Twist-Boat to a Boat conformation. |
| B → C | 14.0 | Transition from the secondary Twist-Boat to a Boat conformation. |
| C → A | 12.3 | Reversion from the Boat conformation to the ground state Twist-Boat. |
| A → D | 22.1 | Transition from the ground state to the high-energy Chair-like thiazepane ring. |
Theoretical Investigations and Computational Modeling of 7 Oxa 12 Thia 3 Aza Spiro 5.6 Dodecane
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of novel molecules. For a compound like our representative spiro[5.6]dodecane derivative, these calculations provide insights into its stability, reactivity, and potential interaction with biological targets.
Detailed research findings from these calculations typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
From these orbital energies, a range of global reactivity descriptors can be calculated, offering a more nuanced understanding of the molecule's chemical behavior. These descriptors are invaluable for predicting how the molecule will behave in a chemical reaction.
Table 1: Hypothetical Reactivity Descriptors for a Representative Spiro[5.6]dodecane Derivative
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.8 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 5.6 | Difference between LUMO and HOMO energies, a measure of chemical stability. |
| Ionization Potential (I) | 6.8 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.2 | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | 2.8 | Resistance to change in electron distribution. |
| Global Softness (S) | 0.36 | The reciprocal of global hardness, indicating the molecule's polarizability. |
| Electronegativity (χ) | 4.0 | The power of an atom in a molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | 2.86 | A measure of the molecule's ability to act as an electrophile. |
These values are derived from the HOMO and LUMO energies and provide a comprehensive electronic profile of the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interaction Prediction
The Molecular Electrostatic Potential (MEP) map is a powerful tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For a heteroatomic spiro compound, the MEP map would highlight:
Red Regions: Areas of negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
Blue Regions: Areas of positive electrostatic potential, usually located around hydrogen atoms bonded to electronegative atoms. These regions are susceptible to nucleophilic attack and act as hydrogen bond donors.
Green Regions: Areas of near-zero potential, indicating non-polar regions of the molecule.
In our representative spiro[5.6]dodecane derivative, the oxygen and nitrogen atoms would be expected to be surrounded by red regions, indicating their role as key interaction sites for potential receptors. The MEP map is crucial for understanding how the molecule might orient itself within a biological binding pocket.
Ligand Efficiency and Lipophilicity Prediction in the Context of Molecular Recognition
In the realm of drug design, it is not enough for a molecule to be active; it must also possess favorable physicochemical properties. Ligand efficiency (LE) and lipophilicity (LogP) are two key metrics used to assess the "drug-likeness" of a compound.
Ligand Efficiency (LE) measures the binding energy of a ligand on a per-atom basis. It is a useful metric for optimizing lead compounds, as it helps to identify small, efficient fragments that can be built upon.
Lipophilicity (LogP) is a measure of a compound's solubility in a non-polar solvent versus a polar solvent. It is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While a certain degree of lipophilicity is necessary for a drug to cross cell membranes, excessive lipophilicity can lead to poor solubility and other issues.
Computational methods can predict these properties with a reasonable degree of accuracy, guiding the synthesis of more promising analogues.
Table 2: Predicted Physicochemical Properties for a Representative Spiro[5.6]dodecane Derivative
| Parameter | Predicted Value | Significance in Drug Design |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 2.0 - 3.0 | Optimal range for balancing solubility and membrane permeability. |
| Ligand Efficiency (LE) | > 0.3 | Indicates efficient binding to the target. |
| Topological Polar Surface Area (TPSA) | 70-90 Ų | Influences cell permeability and oral bioavailability. |
These predicted values help to prioritize which compounds in a series should be synthesized and tested.
Quantitative Structure-Activity Relationship (QSAR) Studies for Series of Spiro[5.6]dodecane Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, allowing researchers to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources. nih.gov
For a series of spiro[5.6]dodecane derivatives, a QSAR study would involve:
Data Set Preparation: A series of related spiro compounds with experimentally determined biological activities would be selected.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that best correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be assessed using both internal and external validation techniques.
A reliable QSAR model can provide valuable insights into the key structural features required for high biological activity. nih.govresearchgate.net For example, a QSAR study on a series of spiro-alkaloids identified that certain electronic and topological descriptors were highly correlated with their anti-neoplastic activity. nih.gov
Table 3: Example of a QSAR Model Equation
pIC₅₀ = 1.2 * (LogP) - 0.5 * (TPSA) + 0.8 * (HOMO) + 2.5 n = 30, R² = 0.85, Q² = 0.75
This hypothetical equation illustrates how a QSAR model might relate physicochemical properties (LogP, TPSA) and a quantum chemical descriptor (HOMO) to the biological activity (pIC₅₀). The statistical parameters (n = number of compounds, R² = coefficient of determination, Q² = cross-validated R²) indicate the goodness-of-fit and predictive ability of the model.
Mechanistic Elucidation of Biological Interactions of 7 Oxa 12 Thia 3 Aza Spiro 5.6 Dodecane Pre Clinical and Mechanistic Focus
Investigation of Metabolite Profiles and Biotransformation Pathways of 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane in In Vitro Systems and Animal ModelsThere is no available research on the metabolite profiles or biotransformation pathways of this specific compound in either in vitro or in vivo systems.
Due to the absence of research data in these areas, the generation of an article that is scientifically accurate and adheres to the provided outline is not feasible at this time. The compound may be a novel chemical entity that has not yet been subjected to extensive biological investigation, or the research may not be publicly disclosed.
Strategic Applications and Research Utility of 7 Oxa 12 Thia 3 Aza Spiro 5.6 Dodecane
Development as Pharmacological Tools and Chemical Probes for Biological Systems
There is currently no available scientific literature detailing the development or use of 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane as a pharmacological tool or a chemical probe. Research into its synthesis, biological activity, or its utility in elucidating biological pathways has not been published in accessible scientific journals or databases. Consequently, no data on its potential targets, mechanism of action, or application in chemical biology exists.
Application as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
A thorough search of chemical literature did not yield any studies where this compound is employed as a chiral auxiliary or as a ligand in asymmetric catalysis. The unique three-dimensional structure of spiro compounds can be advantageous in creating chiral environments for stereoselective transformations. However, the potential of this specific oxa-thia-aza spirododecane scaffold in inducing enantioselectivity or diastereoselectivity in chemical reactions remains unexplored and unreported in peer-reviewed research.
Integration into Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches
No published research indicates the inclusion of this compound in fragment-based drug discovery (FBDD) libraries or its use as a novel scaffold in scaffold hopping strategies. FBDD relies on identifying small, low-complexity molecules that bind to biological targets, which are then optimized into potent drug candidates. While spirocyclic systems are of high interest in FBDD for their structural rigidity and three-dimensional character, this specific compound has not been documented in any screening or design campaigns. Similarly, its role as a bioisosteric replacement or a novel core in scaffold hopping efforts is not supported by any available scientific data.
Role in Materials Science or Supramolecular Chemistry
The potential applications of this compound in the fields of materials science or supramolecular chemistry are also undocumented in the current body of scientific literature. There are no reports on its incorporation into polymers, metal-organic frameworks (MOFs), or other advanced materials. Furthermore, its ability to participate in self-assembly or form host-guest complexes, which are central to supramolecular chemistry, has not been investigated or reported.
Future Directions and Unanswered Questions in 7 Oxa 12 Thia 3 Aza Spiro 5.6 Dodecane Research
Advancements in Scalable and Sustainable Synthesis
Key research objectives in this area include:
Catalytic Asymmetric Synthesis: To explore the stereochemical aspects of its biological activity, the development of catalytic methods for the enantioselective synthesis of different stereoisomers of the spiro-dodecane system is crucial.
Flow Chemistry and Process Optimization: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scale-up. Research into adapting synthetic steps to flow chemistry could be a significant advancement.
Green Chemistry Principles: Future synthetic routes should prioritize the use of less hazardous reagents, renewable solvents, and aim for higher atom economy to minimize environmental impact.
| Flow Chemistry | Enhanced safety, scalability, and control. | Requires specialized equipment and optimization. |
Identification of Novel Biological Targets and Phenotypes Through Mechanistic Studies
The fundamental question for any new chemical scaffold is its biological effect. The unique geometry of 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane suggests it could interact with biological macromolecules in novel ways. Identifying its molecular targets and understanding its mechanism of action are paramount.
Future investigations should employ a multi-pronged approach:
High-Throughput Phenotypic Screening: Initial studies should involve screening the compound against a diverse range of cell lines and disease models to identify any significant phenotypic changes, such as anti-proliferative, anti-inflammatory, or anti-microbial effects.
Target Deconvolution Techniques: Once a phenotype of interest is observed, techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) will be essential to identify the specific protein(s) that the compound binds to.
Biophysical and Structural Biology Studies: To validate target engagement and understand the binding mode, techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography or Cryo-EM will be necessary. These studies can reveal the precise interactions between the compound and its target protein at the atomic level.
Exploration of Allosteric Modulation and Multi-Targeting Strategies
The complex, three-dimensional shape of spirocyclic compounds makes them excellent candidates for targeting allosteric sites on proteins. Allosteric modulators, which bind to a site distinct from the primary active site, can offer higher selectivity and a more nuanced control over protein function.
Key research directions include:
Computational Screening for Allosteric Pockets: Molecular docking and molecular dynamics simulations can be used to predict potential allosteric binding sites on known drug targets that may accommodate the this compound scaffold.
Fragment-Based Screening: Breaking down the spirocyclic core into smaller fragments for screening can help identify which parts of the molecule are key for binding to specific sites, guiding future analogue design.
Rational Design of Multi-Target Ligands: The distinct heteroatom arrangement in the scaffold could be exploited to design ligands that simultaneously interact with more than one biological target. This is a promising strategy for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated.
Table 2: Potential Research Approaches for Functional Characterization
| Approach | Objective | Expected Outcome |
|---|---|---|
| Phenotypic Screening | Identify biological effects in cellular models. | Data on anti-cancer, anti-inflammatory, etc., activity. |
| Chemical Proteomics | Isolate and identify protein binding partners. | A list of potential molecular targets. |
| Allosteric Site Mapping | Computationally predict non-active site binding pockets. | Prioritized targets for allosteric modulation studies. |
| Structural Biology | Determine the atomic details of the compound-target interaction. | High-resolution structure of the binding mode. |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
As chemical space is vast, the integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and optimization process for novel scaffolds like this compound.
Future research should leverage AI and ML in several ways:
Predictive Modeling of ADMET Properties: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives of the lead compound, helping to prioritize the synthesis of molecules with more drug-like characteristics.
Quantitative Structure-Activity Relationship (QSAR) Studies: Once initial biological data is available for a set of analogues, QSAR models can be built to understand the relationship between structural modifications and biological activity, guiding the design of more potent compounds.
De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold, optimized for binding to a specific target or for desired physicochemical properties.
The systematic exploration of these future directions will be essential to unlock the full potential of the this compound scaffold and to determine its place in the landscape of modern therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane, and how can purity be validated?
- Methodology : Synthesis typically involves multi-step heterocyclic reactions, such as thia-aza ring formation followed by spiroannulation. Key steps include refluxing precursors (e.g., thiols and amines) in aprotic solvents under inert atmospheres. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry for molecular confirmation. Crystallography (XRD) or NMR (¹H/¹³C) can resolve structural ambiguities .
- Safety : Follow guidelines for handling reactive intermediates (e.g., sulfides, amines) in fume hoods with PPE, as outlined in chemical safety protocols .
Q. How is the structural elucidation of this compound performed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Assign proton environments (e.g., spiro-junction protons at δ 3.1–4.5 ppm) and heteroatom effects on chemical shifts.
- XRD : Resolve spatial conformation, particularly the spirocyclic torsion angles (e.g., 85–95° for similar scaffolds).
- IR : Identify functional groups (e.g., C-S stretches at 600–700 cm⁻¹) .
Q. What existing literature gaps exist for this compound, and how can a systematic review address them?
- Methodology : Conduct a PRISMA-guided review focusing on:
- Gaps : Limited data on enantiomeric stability, metabolic pathways, or in vivo bioactivity. Use PICO framework to refine research aims .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to improve yield and scalability?
- Methodology : Apply a 2³ factorial design to test variables:
- Factors : Temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (5–15 mol%).
- Outcomes : Yield (%) and reaction time. ANOVA identifies significant factors; response surface methodology (RSM) models optimal conditions .
Q. How to reconcile contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodology :
- Experimental : Repeat NMR under standardized conditions (deuterated solvent, 400+ MHz).
- Computational : Use DFT (B3LYP/6-311+G*) to simulate spectra; compare Δδ (experimental vs. theoretical). Adjust for solvent effects (PCM model) and conformational dynamics .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodology :
- DFT/MD : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) or metal catalysts.
- Software : Gaussian, ORCA, or AutoDock .
Q. How to design experiments probing the compound’s mechanistic role in [2+2] cycloadditions or cross-coupling reactions?
- Methodology :
- Kinetic Profiling : Monitor reaction progress via LC-MS under varied conditions (pH, temperature).
- Isotopic Labeling : Use ¹³C-labeled analogs to trace bond formation/cleavage.
- In Situ Spectroscopy : IR or Raman to detect transient intermediates .
Q. What strategies validate novel applications (e.g., antimicrobial or photodynamic therapy) for this spirocyclic compound?
- Methodology :
- In Vitro Assays : MIC tests against Gram± bacteria; ROS generation under UV/visible light.
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., halogens, alkyl groups) and correlate with bioactivity.
- Toxicology : MTT assays on mammalian cell lines to assess cytotoxicity .
Guidance for Rigorous Research Design
- Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses .
- Data Analysis : Address outliers via Grubbs’ test; report confidence intervals (95% CI) for reproducibility .
- Ethics : For biological studies, adhere to institutional review boards (IRBs) and declare conflicts of interest .
Note: All methodologies assume access to standard analytical facilities and compliance with institutional safety protocols. For specialized techniques (e.g., synchrotron XRD), collaborate with core facilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
